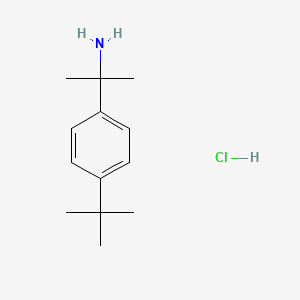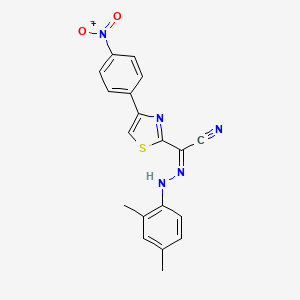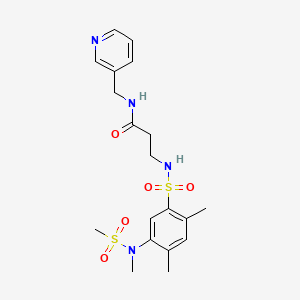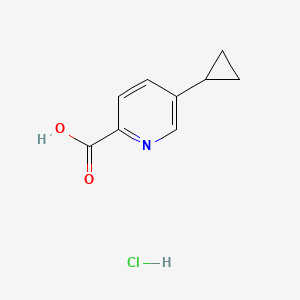
(Z)-isopropyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-isopropyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C24H26O8 and its molecular weight is 442.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
- Horton and Turner (1966) explored the synthesis and reactions of unsaturated sugars, which can be linked to the study of similar compounds like (Z)-isopropyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate. Their work involved the conversion of 1,2-O-Isopropylidene-α-D-glucofuranose into various derivatives, which can offer insights into the manipulation of similar structures in scientific research (Horton & Turner, 1966).
Biological Evaluation
- Kotaiah et al. (2012) synthesized novel isopropyl derivatives and evaluated their anti-inflammatory and antimicrobial activities. This suggests potential biological applications for structurally related compounds, including (Z)-isopropyl derivatives (Kotaiah et al., 2012).
Use as Protecting Groups
- Wakselman and Guibe-jampel (1973) discussed a new amino-protecting group involving isopropyl compounds, highlighting the use of such compounds in protecting sensitive functional groups during chemical syntheses, which could be relevant for compounds like (Z)-isopropyl derivatives (Wakselman & Guibe-jampel, 1973).
Isocyanide and Ylidene Complexes
- Tamm, Lügger, and Hahn (1996) investigated the synthesis and structure of isocyanide and ylidene complexes, which might provide insights into the complex formation and structural characteristics of similar (Z)-isopropyl derivatives (Tamm, Lügger, & Hahn, 1996).
Catalysis Applications
- Grasa, Kissling, and Nolan (2002) discussed the use of N-heterocyclic carbenes, including imidazol-2-ylidenes, as catalysts in transesterification/acylation reactions. This research could be relevant for exploring the catalytic properties of (Z)-isopropyl derivatives in similar reactions (Grasa, Kissling, & Nolan, 2002).
Photostability and Photo-Isomerization
- Krzyżanowska and Olszanowski (1994) studied the photostability and photo-isomerization of similar oxime compounds, providing insights into the stability and isomerization behaviors under light exposure, which could be relevant for (Z)-isopropyl derivatives (Krzyżanowska & Olszanowski, 1994).
Chemoprotective Activity
- Surh, Shlyankevich, Lee, and Yoo (1996) synthesized and tested a related isopropyl compound for its chemoprotective activity against carcinogens, indicating the potential use of (Z)-isopropyl derivatives in similar applications (Surh, Shlyankevich, Lee, & Yoo, 1996).
Gas Chromatographic Studies
- Rusinska-Roszak and Łożyński (1990) conducted gas chromatographic and mass spectrometric studies on derivatives of hydroxyoximes, which could provide a basis for analyzing the properties and behavior of (Z)-isopropyl derivatives under similar conditions (Rusinska-Roszak & Łożyński, 1990).
Properties
IUPAC Name |
propan-2-yl 2-[[(2Z)-7-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O8/c1-13(2)31-21(25)12-30-17-8-7-16-22(26)18(32-23(16)14(17)3)9-15-10-19(27-4)24(29-6)20(11-15)28-5/h7-11,13H,12H2,1-6H3/b18-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKMNIMQGOTBSM-NVMNQCDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)OCC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C2=O)OCC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B2736988.png)
![2-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2736989.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acrylamide](/img/structure/B2736991.png)




![ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}benzoate](/img/structure/B2737002.png)

![4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2737007.png)

![2-[5-(3-Chlorophenyl)furan-2-yl]-5-methyl-1-phenylpyrrole](/img/structure/B2737009.png)
![N-[cyclopropyl(phenyl)methyl]hydroxylamine](/img/structure/B2737010.png)
